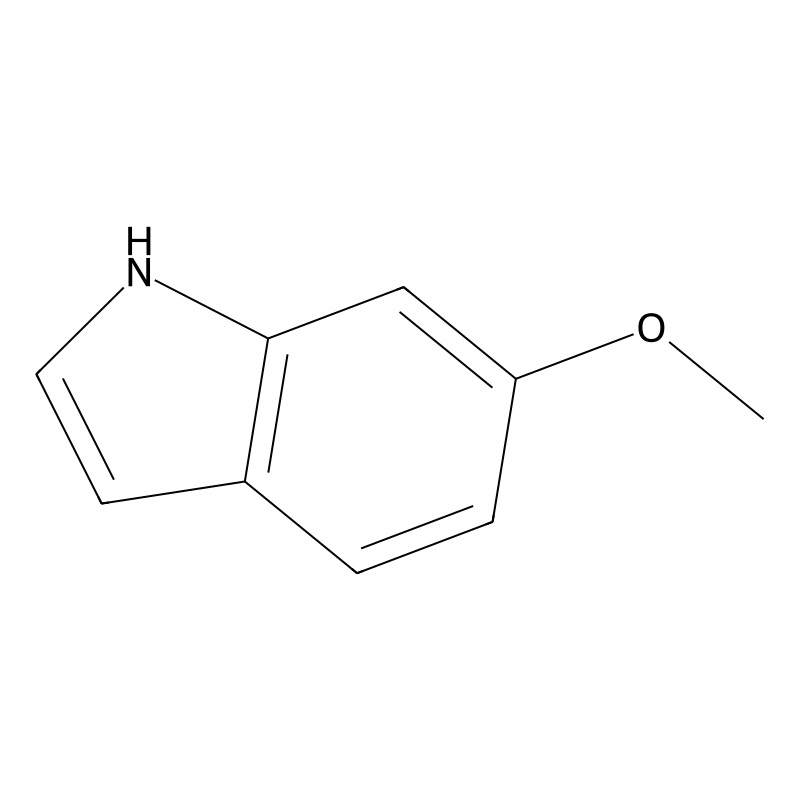

6-Methoxyindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

6-Methoxyindole is a chemical compound with the molecular formula C₉H₉NO and a molecular weight of approximately 147.17 g/mol. It is classified as an indole derivative, characterized by the presence of a methoxy group (-OCH₃) attached to the sixth position of the indole ring. This compound is recognized for its unique structural properties that influence its reactivity and biological activity.

The mechanism of action of 6-Methoxyindole is not fully established. However, due to its structural similarity to serotonin and melatonin, it may interact with their receptors. Research suggests that 6-MeOindole might inhibit the enzyme myeloperoxidase, which plays a role in inflammation []. Further studies are needed to elucidate its specific mechanisms.

As a Substrate for Enzymes:

6-Methoxyindole has been studied as a substrate for various enzymes, particularly those involved in the metabolism of the amino acid tryptophan. For example, research has investigated the ability of carrot and tobacco cell tryptophan synthase to utilize 6-methoxyindole in both in vitro and in vivo settings . This research helps to understand the diversity of substrates these enzymes can accept and their potential roles in plant metabolism.

As a Model Compound in Chemical Reactions:

Due to its relatively simple structure and presence of the indole ring, 6-methoxyindole serves as a model compound in various chemical reactions. For instance, studies have explored the oxidation of the indole ring by activated leukocytes, which is relevant to understanding the immune system's response to foreign molecules . Additionally, 6-methoxyindole derivatives have been synthesized and investigated for their potential biological activities, with some exhibiting affinity for melatonin receptors .

6-Methoxyindole primarily undergoes electrophilic substitution reactions, particularly at the C3 and C7 positions of the indole nucleus due to the electron-donating nature of the methoxy group. The presence of this substituent enhances its reactivity compared to unsubstituted indoles, allowing for various reactions such as:

- Nitration

- Halogenation

- Acylation

- Formylation

These reactions can lead to the formation of diverse derivatives that can be further utilized in synthetic organic chemistry .

6-Methoxyindole exhibits notable biological activities, including:

- Antioxidant Properties: It has been studied for its ability to scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.

- Neuroprotective Effects: Research indicates that it may have protective effects on neuronal cells, suggesting potential use in neurodegenerative diseases.

- Antimicrobial Activity: Some studies have reported its effectiveness against certain bacterial strains, indicating possible applications in antimicrobial therapies .

6-Methoxyindole finds applications in various fields, such as:

- Pharmaceuticals: Due to its biological activities, it is explored in drug development for conditions like cancer and neurodegenerative diseases.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.

- Material Science: Its unique properties make it a candidate for developing new materials with specific functionalities .

Studies on the interactions of 6-Methoxyindole with biological targets have shown promising results. For instance:

- It has been investigated for its binding affinity to certain receptors involved in neurotransmission.

- Interaction studies have also focused on its role as an antioxidant, examining how it interacts with reactive oxygen species at a cellular level .

Several compounds share structural similarities with 6-Methoxyindole. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Methoxyindole | C₉H₉NO | Substituent at C5; exhibits different reactivity patterns. |

| 4-Methoxyindole | C₉H₉NO | Substituent at C4; known for different biological activities. |

| Indole | C₈H₇N | Parent structure; lacks substituents affecting reactivity and activity. |

| 7-Methoxyindole | C₉H₉NO | Substituent at C7; shows distinct electrophilic behavior. |

6-Methoxyindole's uniqueness lies in its specific positioning of the methoxy group, which significantly influences both its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant